7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10011344
InChI: InChI=1S/C25H20O4/c1-2-17-14-25(27)29-24-15-21(12-13-22(17)24)28-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3
SMILES: CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C25H20O4
Molecular Weight: 384.4 g/mol

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC10011344

Molecular Formula: C25H20O4

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one -

Specification

Molecular Formula C25H20O4
Molecular Weight 384.4 g/mol
IUPAC Name 4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one
Standard InChI InChI=1S/C25H20O4/c1-2-17-14-25(27)29-24-15-21(12-13-22(17)24)28-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3
Standard InChI Key WXHPTPJFTSCZAW-UHFFFAOYSA-N
SMILES CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

The compound 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a member of the chromen derivative family, which includes a wide range of compounds known for their diverse biological activities and chemical properties. This specific compound features a chromen backbone, a biphenyl substituent, and an ethoxy group attached via an oxoethoxy linker. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.

Synthesis and Chemical Reactivity

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one would typically involve multi-step organic synthesis methods, potentially starting from simpler chromen derivatives and incorporating the biphenyl moiety through etherification or similar reactions. The compound's reactivity is expected to include typical ester reactions such as hydrolysis and transesterification, as well as electrophilic aromatic substitution due to the electron-rich nature of the chromen system.

Biological Activities

Compounds with similar structures to 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one have been studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The biphenyl substituent is often associated with enhanced biological activity due to its ability to interact with biological targets.

Potential Applications

Given its structural features, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one may have applications in pharmaceuticals and materials science. It could serve as a lead compound in drug discovery programs or be used as an intermediate in organic synthesis.

Comparison with Similar Compounds

Compound NameStructureUnique Features
5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-oneChromen backbone with a dimethyl groupEnhances lipophilicity
7-(2-(1,1'-biphenyl)-4-yl-2-oxoethoxy)-3,4-dimethyl-2H-chromen-2-oneSimilar chromen structure with biphenyl substituentExhibits similar biological activities
Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]}propanoateFeatures a tetrahydroquinoxaline moietyInfluences biological activity

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